REACTION_CXSMILES
|
[F:1][C:2]([F:22])([F:21])[C:3]1[O:7][N:6]=[C:5]([NH:8]C(=O)C2C=CC=CC=2C(OC)=O)[CH:4]=1.O.NN.O>CO>[F:1][C:2]([F:22])([F:21])[C:3]1[O:7][N:6]=[C:5]([NH2:8])[CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NO1)NC(C1=C(C=CC=C1)C(=O)OC)=O)(F)F
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added to the solution
|
Type
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FILTRATION
|
Details
|
Crystals were filtered off
|
Type
|
FILTRATION
|
Details
|
The filtered off crystals
|
Type
|
WASH
|
Details
|
were washed repeatedly with methylene chloride (45 ml)
|
Type
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EXTRACTION
|
Details
|
the filtrate was extracted with these washings
|
Type
|
EXTRACTION
|
Details
|
The filtrate was further extracted with methylene chloride (45 ml×2)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the
|
Type
|
EXTRACTION
|
Details
|
combined extract at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
equipped with a fractionating column
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |